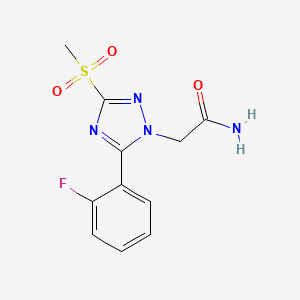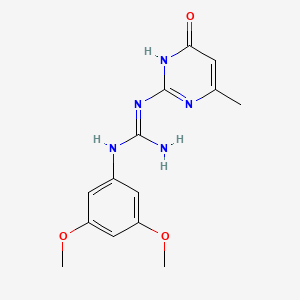![molecular formula C15H15ClN4O4S B11482028 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B11482028.png)
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is a complex organic compound featuring an indole moiety, a pyrimidine ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Chlorination: The indole derivative is then chlorinated at the 5-position using reagents like N-chlorosuccinimide (NCS) in the presence of a catalyst.
Attachment of the Ethyl Chain: The chlorinated indole is reacted with an appropriate ethylating agent, such as ethyl bromide, under basic conditions.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a Biginelli reaction, involving the condensation of an aldehyde, a β-keto ester, and urea.
Sulfonamide Formation: Finally, the sulfonamide group is introduced by reacting the pyrimidine derivative with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.
Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), affecting the carbonyl groups in the pyrimidine ring.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products
Oxidation: Oxidized indole derivatives
Reduction: Reduced pyrimidine derivatives
Substitution: Various substituted sulfonamide derivatives
Scientific Research Applications
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through various mechanisms, depending on its application:
Molecular Targets: It can bind to specific proteins, enzymes, or receptors, altering their activity.
Pathways Involved: It may interfere with signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(5-bromo-1H-indol-3-yl)ethyl]-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
- N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
Uniqueness
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the chloro group at the 5-position of the indole ring, in particular, can significantly influence its reactivity and interactions with biological targets compared to its bromo or fluoro analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C15H15ClN4O4S |
|---|---|
Molecular Weight |
382.8 g/mol |
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-6-methyl-2,4-dioxo-1H-pyrimidine-5-sulfonamide |
InChI |
InChI=1S/C15H15ClN4O4S/c1-8-13(14(21)20-15(22)19-8)25(23,24)18-5-4-9-7-17-12-3-2-10(16)6-11(9)12/h2-3,6-7,17-18H,4-5H2,1H3,(H2,19,20,21,22) |
InChI Key |
BMVQUYXEBGSVJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NCCC2=CNC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}carbonyl)amino]ethyl}pyrazine-2-carboxamide](/img/structure/B11481946.png)
![1-{[5-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazol-3-yl]methyl}piperidine](/img/structure/B11481950.png)


![4,5,6-trimethoxy-7-[(pyrimidin-2-ylsulfanyl)methyl]-2-benzofuran-1(3H)-one](/img/structure/B11481963.png)
![1-(4-Fluorophenyl)-3,6-dimethyl-4-(pyridin-3-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazine](/img/structure/B11481965.png)
![1-(4-methoxyphenyl)-1'-(2-methylpropyl)-6'-nitro-2'-(propan-2-yl)-1',4'-dihydro-2H,2'H-spiro[pyrimidine-5,3'-quinoline]-2,4,6(1H,3H)-trione](/img/structure/B11481974.png)
![Propanoic acid, 2-(acetylamino)-3,3,3-trifluoro-2-[(4-methoxyphenyl)amino]-, methyl ester](/img/structure/B11481977.png)
![N-[1-(3,4-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B11481985.png)
![Acetonitrile, 2-[[1-(3-acetylphenyl)-1H-1,2,3,4-tetrazol-5-yl]thio]-](/img/structure/B11481994.png)
![3-chloro-N-{7-[(4-chlorophenyl)(hydroxy)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl}benzamide](/img/structure/B11482009.png)

![3-{4-[(3-Fluorobenzyl)oxy]phenyl}-5-[(naphthalen-2-yloxy)methyl]-1,2,4-oxadiazole](/img/structure/B11482019.png)
![1-[Bis(dimethylamino)methylene]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11482020.png)
